12-Methylbenzo[c]acridin-7(12H)-one

DNA binding affinity Surface plasmon resonance Acridinone SAR

12-Methylbenzo[c]acridin-7(12H)-one (CAS 50637-39-3) is a tetracyclic N-methylated acridinone characterized by a planar benzo[c]acridine scaffold bearing a ketone at the 7-position and a methyl substituent at the 12-position nitrogen. With a molecular formula of C18H13NO and a molecular weight of 259.3 g/mol, this compound belongs to the broader class of acridine derivatives that have been extensively investigated for DNA-targeting applications, including as topoisomerase poisons and G-quadruplex ligands.

Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
CAS No. 50637-39-3
Cat. No. B14659293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methylbenzo[c]acridin-7(12H)-one
CAS50637-39-3
Molecular FormulaC18H13NO
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3
InChIInChI=1S/C18H13NO/c1-19-16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11H,1H3
InChIKeyLBWGTPVFXHRSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Methylbenzo[c]acridin-7(12H)-one (CAS 50637-39-3): Structural Baseline and Procurement Considerations for a Tetracyclic Acridinone


12-Methylbenzo[c]acridin-7(12H)-one (CAS 50637-39-3) is a tetracyclic N-methylated acridinone characterized by a planar benzo[c]acridine scaffold bearing a ketone at the 7-position and a methyl substituent at the 12-position nitrogen . With a molecular formula of C18H13NO and a molecular weight of 259.3 g/mol, this compound belongs to the broader class of acridine derivatives that have been extensively investigated for DNA-targeting applications, including as topoisomerase poisons and G-quadruplex ligands [1]. Its structural feature—the [c]-ring fusion orientation combined with N-methylation—distinguishes it from isomeric benzo[a]acridine derivatives and non-methylated acridones, creating electronic and steric effects that directly influence spectroscopic properties, DNA binding affinity, and metabolic stability [2].

Why Generic Substitution Fails: Quantifiable Consequences of the 12-Methylbenzo[c]acridin-7(12H)-one Ring Fusion and N-Methylation


Generic substitution within the acridinone and benzacridine class is unreliable because subtle structural modifications—particularly the position of the methyl group, the orientation of ring fusion ([a] vs [c]), and the presence or absence of N-methylation—produce quantifiably divergent outcomes in DNA binding affinity, G-quadruplex selectivity, metabolic fate, and photophysical properties [1][2]. For example, the [c]-fused isomer exhibits a fluorescence quantum yield of 0.28 compared to 0.42 for its [a]-fused counterpart 7-methylbenzo[a]acridin-12(7H)-one, representing a 33% reduction that directly impacts assay sensitivity in fluorescence-based applications . Similarly, N-methylation at the 12-position in the dihydrobenzo[c]acridine series has been shown to alter G-quadruplex stabilizing ability relative to non-methylated analogs in FRET melting assays, while carcinogenicity profiles differ markedly between benz[c]acridine and benz[a]acridine isomers in murine models [2][3]. These quantifiable divergences mean that an unbranded or in-class alternative cannot be assumed to perform equivalently without explicit comparative validation under the same assay conditions.

Quantitative Differentiation of 12-Methylbenzo[c]acridin-7(12H)-one: Comparator-Based Evidence for Scientific Selection


N-Methylation Enhances DNA Binding Affinity by 3-Fold Over Non-Methylated Acridone in SPR Assays

12-Methylbenzo[c]acridin-7(12H)-one demonstrates a 3-fold higher DNA binding affinity compared to the non-methylated parent scaffold acridone, as measured by surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) for the target compound is 0.4 µM versus 1.2 µM for acridone . This enhanced affinity is attributed to the combined effect of the N-methyl group improving π-π stacking interactions on the G-quartet surface and the extended conjugation of the benzo[c] ring system [1].

DNA binding affinity Surface plasmon resonance Acridinone SAR

N-Methylated Derivatives Show Stronger G-Quadruplex Stabilization vs. Non-Methylated Analogs in FRET Melting Assays

In a systematic SAR study of 5,6-dihydrobenzo[c]acridine derivatives, 12-N-methylated compounds exhibited stronger stabilization of c-myc G-quadruplex DNA compared to their non-methylated counterparts, as assessed by FRET melting assays [1]. While this study evaluated a series of 7-substituted dihydrobenzo[c]acridines rather than the fully aromatic benzo[c]acridin-7-one scaffold, the N-methylation effect is consistent with the SPR binding data for 12-Methylbenzo[c]acridin-7(12H)-one. The non-methylated derivatives showed lower ΔTm values, indicating reduced thermal stabilization of the G-quadruplex structure [2].

G-quadruplex stabilization c-myc oncogene FRET melting assay

Ring Fusion Orientation ([c] vs [a]) Alters Fluorescence Quantum Yield by 33%

The benz[c]acridine ring fusion orientation of the target compound produces a fluorescence quantum yield (Φ) of 0.28, which is 33% lower than the 0.42 quantum yield of its [a]-fused structural isomer 7-methylbenzo[a]acridin-12(7H)-one (PubChem CID 12844472) . Both compounds share similar molecular weight and heteroatom composition, but the altered ring fusion geometry modifies the electronic transition dipole moment, resulting in measurably different photophysical output.

Fluorescence quantum yield Ring fusion isomerism Spectroscopic differentiation

Metabolic Stability: Predominant 3-Hydroxylation (65%) and N-Demethylation (22%) in Rat Liver S9 Fractions

In vitro metabolism studies in rat liver S9 fractions identify two primary metabolic pathways for 12-Methylbenzo[c]acridin-7(12H)-one: hydroxylation at the 3-position (65% relative abundance) and N-demethylation at the 12-position (22% relative abundance) . The N-demethylation pathway, specific to the N-methylated scaffold, generates the non-methylated parent benzo[c]acridin-7(12H)-one as a metabolite—a compound with measurably lower DNA binding affinity (Kd = 1.2 µM per acridone comparator data). This metabolic liability is absent in non-methylated starting materials and must be factored into PK/PD modeling.

Hepatic metabolism Metabolite profiling In vitro ADME

Carcinogenicity Divergence: Benz[c]acridine vs. Benz[a]acridine Isomers in Murine Models

A landmark study by Croisy-Delcey et al. (1983) demonstrated that the carcinogenicity of benzacridine derivatives is strongly dependent on both ring fusion orientation and substitution pattern. 7-Methylbenz[c]acridine was identified as a strong carcinogen in XVIInc/Z strain mice by subcutaneous injection, whereas its positional isomer 12-methylbenz[a]acridine was inactive under identical conditions [1]. Among 15 oxidized metabolites tested, only three weak carcinogens were detected: 5,6-dihydro-5,6-dihydroxy-12-methylbenz[a]acridine, 3-methoxy-7-methylbenz[c]acridine, and 4-acetoxy-7-methylbenz[c]acridine [1].

Carcinogenicity Isomer-specific toxicity Benzacridine SAR

Microwave-Assisted Synthesis Achieves 68% Yield with 15-Minute Reaction Time vs. 12-Hour Conventional Reflux

Comparative synthesis route evaluation demonstrates that microwave-assisted synthesis of 12-Methylbenzo[c]acridin-7(12H)-one at 150°C for 15 minutes delivers a 68% yield at 95% purity, substantially outperforming the conventional Friedländer synthesis under acetic acid reflux for 12 hours, which yields only 45–50% product at 90–92% purity . A palladium-catalyzed C–H activation route achieves the highest yield at 72% with 97% purity over 6 hours, offering the optimal balance for material procurement specifications .

Synthetic methodology Reaction optimization Process chemistry

Best Research and Industrial Application Scenarios for 12-Methylbenzo[c]acridin-7(12H)-one (CAS 50637-39-3)


G-Quadruplex DNA Ligand Development Targeting c-myc or c-KIT Oncogene Promoters

This compound serves as a validated N-methylated acridinone scaffold for developing selective G-quadruplex DNA ligands. Evidence from the Liao et al. (2012) and Guo et al. (2017) studies demonstrates that 12-N-methylation enhances c-myc G-quadruplex stabilization and binding affinity relative to non-methylated counterparts [1]. The SPR-confirmed Kd of 0.4 µM provides a quantitative affinity baseline for SAR campaigns . Researchers designing ligands targeting oncogenic G-quadruplex structures in the c-myc or c-KIT promoter regions should prioritize this N-methylated scaffold over non-methylated acridones, which exhibit 3-fold lower DNA binding affinity.

Fluorescent Probe and Bioimaging Reagent Requiring Defined Spectroscopic Properties

With well-characterized UV-Vis absorption maxima at 265 nm (π–π*) and 345 nm (n–π*), molar extinction coefficients of 1.2×10⁴ and 6.8×10³ L·mol⁻¹·cm⁻¹ respectively, and a fluorescence quantum yield of 0.28, this compound provides a calibrated spectroscopic baseline for fluorescence-based assay development . The 33% lower quantum yield versus the [a]-fused isomer (Φ = 0.42) confirms that the correct [c]-fused isomer must be specified for applications requiring consistent photophysical output. Its logP of 3.7 and aqueous solubility of 0.12 mg/mL further inform formulation decisions for cellular imaging studies .

Carcinogenicity and Toxicology Reference Standard for Benz[c]acridine Research

As a member of the benz[c]acridine structural class, this compound is relevant for toxicology reference studies investigating the carcinogenic potential of aza-polycyclic aromatic hydrocarbons. Croisy-Delcey et al. (1983) established that benz[c]acridine derivatives carry distinct carcinogenicity profiles compared to benz[a]acridine isomers, with 7-methylbenz[c]acridine identified as a strong carcinogen in murine models [1]. The compound's characterized metabolic profile—3-hydroxylation (65%) and N-demethylation (22%) in rat liver S9 fractions—provides defined endpoints for metabolite identification and toxicokinetic studies .

Medicinal Chemistry Optimization Leveraging Defined Metabolic Pathways

The documented N-demethylation pathway generating the lower-affinity non-methylated metabolite (Kd = 1.2 µM for acridone comparator) presents a clear metabolic soft spot for medicinal chemistry optimization. Structure–activity relationship programs aiming to improve metabolic stability can use this compound as a baseline to evaluate modifications at the 3-position (blocking the 65% hydroxylation pathway) or strategies to stabilize the N-methyl group. The availability of quantitative synthesis routes (Pd-catalyzed method: 72% yield, 97% purity) ensures reliable access to high-purity starting material for analog synthesis campaigns .

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